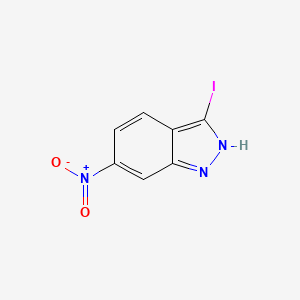

3-Iodo-6-nitro-1H-indazole

描述

Significance of Indazole Scaffolds in Advanced Chemical Sciences

Indazole scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal and organic chemistry. nih.govbenthamdirect.com Comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, this bicyclic structure serves as a versatile framework in the design of novel molecules. nih.govresearchgate.net The unique chemical properties and tautomeric forms of indazoles make them a privileged scaffold in medicinal chemistry. researchgate.net Their structural diversity allows for the creation of derivatives with a wide array of biological activities, solidifying their importance in the development of new therapeutic agents and functional materials. nih.govresearchgate.net The continuous exploration of indazole-based compounds highlights their enduring potential in advancing chemical and pharmaceutical research. benthamdirect.comresearchgate.net

Overview of Nitrogen Heterocycles in Contemporary Research

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, with their presence being ubiquitous in natural products, pharmaceuticals, and advanced materials. frontiersin.orgnih.gov These cyclic compounds, which incorporate at least one nitrogen atom within the ring, are crucial to the metabolism of all living cells. benthamdirect.com Their structural and functional diversity is vast, enabling a wide range of applications, including as pharmaceuticals, agrochemicals, and polymers. openmedicinalchemistryjournal.com An analysis of FDA-approved drugs revealed that a majority of small-molecule drugs feature nitrogen heterocycles, underscoring their critical role in drug design and development. nih.govmsesupplies.com The ability of the nitrogen atom to form hydrogen bonds with biological targets is a key factor in their widespread use in medicinal chemistry. nih.gov Ongoing research continues to uncover new synthetic methods and applications for these versatile compounds, ensuring their continued importance across various scientific disciplines. frontiersin.orgchemrj.org

Academic Research Focus on 3-Iodo-6-nitro-1H-indazole within Indazole Chemistry

Within the broad field of indazole chemistry, specific substituted derivatives are often investigated for their unique reactivity and potential as building blocks for more complex molecules. This compound is one such compound that has attracted academic interest. Research on this molecule primarily focuses on its utility as a versatile intermediate in organic synthesis. punagri.comchemimpex.com The presence of both an iodine atom and a nitro group on the indazole core makes it a highly reactive and suitable precursor for a variety of chemical transformations. punagri.com In particular, it serves as a key starting material in the synthesis of kinase inhibitors and other potential anti-cancer agents. chemimpex.com The strategic placement of the iodo and nitro functional groups allows for selective modifications, making it a valuable tool for medicinal chemists in the development of targeted therapies. punagri.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄IN₃O₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 289.03 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 70315-70-7 | nih.govsigmaaldrich.com |

| Appearance | Yellow solid | cymitquimica.com |

| Topological Polar Surface Area | 74.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Synthesis and Reactivity

The synthesis of this compound can be achieved through the direct iodination of 6-nitroindazole (B21905). This reaction is typically carried out using iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethylformamide (DMF). google.com

The reactivity of this compound is largely dictated by its functional groups. The iodine atom at the 3-position is a key feature, enabling its use in various cross-coupling reactions. For instance, it can participate in palladium-catalyzed reactions like the Heck reaction. google.com The nitro group at the 6-position is an electron-withdrawing group that influences the reactivity of the aromatic ring system. This group can be reduced to an amino group, providing a handle for further functionalization.

Applications in Research

Building Block in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex organic and biological compounds. cymitquimica.com Its utility stems from the presence of multiple reactive sites that allow for the construction of diverse molecular architectures. It is considered a key intermediate in the synthesis of various pharmaceuticals. punagri.comchemimpex.com

One of the notable applications of this compound is in the synthesis of Axitinib, a medication used for the treatment of kidney cancer. punagri.com This underscores the compound's importance as a raw material in the production of advanced drug molecules. punagri.com

Role in Medicinal Chemistry

In the field of medicinal chemistry, this compound and its derivatives are of significant interest. The indazole core itself is found in numerous compounds with a wide range of pharmacological activities. nih.gov The specific substitution pattern of this compound makes it particularly useful in the development of kinase inhibitors, which are a class of targeted cancer therapies. The iodo and nitro groups can influence the binding affinity and specificity of the resulting molecules to their biological targets.

Applications in Materials Science

Beyond its applications in the life sciences, this compound is also utilized in the field of materials science. chemimpex.com The compound's unique electronic properties make it a candidate for the development of advanced materials and coatings. chemimpex.com Its ability to participate in various chemical reactions allows for the creation of innovative materials with tailored functionalities. chemimpex.com Research in this area explores its use in formulating polymers and other materials that may require enhanced thermal stability and chemical resistance. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

3-iodo-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGNGLOCQEDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499680 | |

| Record name | 3-Iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70315-70-7 | |

| Record name | 3-Iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-6-nitroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Iodo 6 Nitro 1h Indazole

Precursor Synthesis and Initial Functionalization Approaches

The construction of the 3-iodo-6-nitro-1H-indazole framework is a multi-step process that requires careful control over reaction conditions to ensure high yields and regioselectivity. The synthesis begins with the formation of a nitro-substituted indazole core, followed by selective iodination and strategic protection of the nitrogen atoms to facilitate further modifications.

The most common precursor for the target molecule is 6-nitro-1H-indazole. Its synthesis can be achieved through various routes, often starting from commercially available materials. One prevalent method involves the direct nitration of 1H-indazole. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging.

A more controlled and widely used approach is the cyclization of appropriately substituted aromatic precursors. For instance, processes involving the cyclization of substituted 2-nitrobenzylamine or 1-aryl-2-(2-nitrobenzylidene)hydrazine derivatives can yield the indazole core with the nitro group pre-positioned on the benzene (B151609) ring, ensuring the formation of the desired 6-nitro isomer. chemrxiv.orgresearchgate.net Enzymatic routes, such as nitroreductase-triggered indazole formation from 2-nitrobenzylamine derivatives, represent a modern and sustainable approach to synthesizing the indazole scaffold under mild, aqueous conditions. chemrxiv.org

With the 6-nitro-1H-indazole precursor in hand, the next critical step is the introduction of an iodine atom at the C-3 position. The indazole ring is susceptible to electrophilic substitution at this position. The direct iodination of 6-nitro-1H-indazole is an efficient method to produce this compound. google.comchim.it

This transformation is typically carried out using molecular iodine (I₂) in the presence of a base. google.com The reaction is often performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The base, commonly potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), facilitates the reaction to afford the desired product in good yield. google.comchim.it The C-3 position's reactivity is enhanced, allowing for high regioselectivity in this halogenation step.

The indazole ring contains two nitrogen atoms (N-1 and N-2), and the N-H proton is acidic. For many subsequent functionalization reactions, particularly metal-catalyzed couplings, it is often necessary to protect this nitrogen to prevent side reactions and improve solubility. google.commdpi.com The choice of protecting group is crucial and can influence the regioselectivity of subsequent reactions.

A common protecting group for this purpose is the tetrahydropyranyl (THP) group. The protection of this compound can be accomplished by reacting it with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst like methanesulfonic acid. google.com This reaction typically yields the N-1 protected isomer as the major product, although the formation of N-2 isomers can occur. The regioselectivity of N-alkylation or protection is influenced by both steric and electronic factors of the substituents on the indazole ring. beilstein-journals.org The THP group is advantageous as it is stable under many reaction conditions but can be readily removed under acidic conditions. Other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are also employed, although their stability can be context-dependent. mdpi.comnih.gov

Sophisticated Functionalization of the Indazole Core

The true synthetic utility of this compound is realized in its role as a substrate for building more complex molecular architectures. The C-3 iodo substituent is an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds. It involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. The this compound is an ideal substrate for this reaction, enabling the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C-3 position. nih.govnih.gov

Interestingly, the necessity of N-H protection for successful Suzuki-Miyaura coupling on this substrate can be variable. While some studies indicate that N-protection is beneficial or even required mdpi.com, other reports have demonstrated excellent yields using unprotected 3-iodo-nitroindazoles under specific conditions. nih.gov For instance, the coupling of unprotected 3-iodo-5-nitroindazole with pinacol (B44631) vinyl boronate proceeds in high yield, suggesting that the electron-withdrawing nitro group may modulate the reactivity of the N-H bond in a way that does not inhibit the catalytic cycle. nih.gov The choice of catalyst and ligands, such as those incorporating SPhos or XPhos, can also be critical for achieving high efficiency with unprotected N-H substrates. nih.gov

Table 1: Example of a Suzuki-Miyaura Reaction with a Nitro-Indazole Substrate

| Parameter | Details |

|---|---|

| Substrate | Unprotected 3-iodo-5-nitroindazole |

| Coupling Partner | Pinacol vinyl boronate |

| Catalyst | PdCl₂(dppf) |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O |

| Yield | 87% |

Data sourced from a representative study on the vinylation of iodoindazoles. nih.gov

Heck Reaction:

The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, primarily used to form carbon-carbon bonds by coupling organic halides with alkenes. This reaction provides a direct route to vinylated indazoles, which are valuable precursors for further synthetic manipulations. google.comorganic-chemistry.org

For the Heck reaction, N-protection of the indazole is often considered more critical than for the Suzuki-Miyaura coupling. researchgate.net The reaction conditions can be harsher, and an unprotected N-H group can lead to unwanted side reactions or catalyst inhibition. A successful Heck reaction has been reported between N-THP-protected this compound and 2-vinyl pyridine (B92270). google.com This reaction, catalyzed by palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, proceeds efficiently to yield the corresponding 3-vinylated indazole derivative, a key intermediate in the synthesis of pharmaceuticals like Axitinib. google.cominnospk.com

Table 2: Example of a Heck Reaction with a Protected this compound

| Parameter | Details |

|---|---|

| Substrate | 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole |

| Coupling Partner | 2-Vinyl pyridine |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Tri-o-tolylphosphine |

| Base | N,N-Diisopropylethylamine |

| Solvent | DMF |

Data derived from a patented synthetic route. google.com

C-3 Functionalization Strategies

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, aiming to form carbon-carbon or carbon-heteroatom bonds directly from a C-H bond without prior conversion to a reactive functional group. In the context of indazole chemistry, these approaches offer efficient pathways to modify the core structure.

Visible light-promoted photoredox catalysis represents a key methodology for the direct C-H functionalization of indazoles. This technique utilizes a photocatalyst that, upon absorbing visible light, initiates single-electron transfer processes to generate reactive radical intermediates. These intermediates can then participate in C-H activation and subsequent bond formation. For instance, the direct C-H amination of 2H-indazoles has been achieved using this approach, proceeding through an organophotoredox-catalyzed oxidative coupling mechanism. frontiersin.org This method provides a sustainable route to C-3 aminated indazoles under mild conditions.

Another significant advancement is the palladium-catalyzed double C(sp²)–H bond functionalization. This process can trigger a sequential nitration and cyclization cascade to afford indazole derivatives under mild conditions. The transformation is facilitated by chelation-assisted cleavage of two C-H bonds, involving the nitration of a sulfonyl hydrazide followed by intramolecular C-N bond formation.

Visible-light-induced decarboxylative coupling reactions have also been successfully applied. For example, a transition-metal-free method for the direct C3-carbamoylation of 2H-indazoles has been developed using oxamic acids as the carbamoyl (B1232498) source and an organic photocatalyst. frontiersin.org This mild protocol is notable for its tolerance of sensitive functional groups. frontiersin.org Similarly, functionalized 3-acyl-2H-indazoles can be synthesized via a visible-light-induced self-catalyzed energy transfer between 2H-indazoles and α-keto acids, eliminating the need for external photocatalysts or metal catalysts. nih.gov

These direct functionalization strategies are summarized in the table below:

| Methodology | Reagents/Catalyst | Functional Group Introduced | Position |

| Photoredox Catalysis | Organic Photocatalyst (e.g., 4CzIPN), Visible Light | Amino, Carbamoyl | C-3 |

| Palladium Catalysis | Pd(II) Catalyst | Nitro (followed by cyclization) | C-H bonds on precursor |

| Self-Catalyzed Energy Transfer | Visible Light | Acyl | C-3 |

Radical Pathways in C-3 Functionalization

Radical reactions provide a distinct and effective avenue for the selective functionalization of the C-3 position of the indazole nucleus. These pathways often involve the generation of highly reactive radical species that preferentially attack the electron-deficient C-3 carbon of the indazole ring.

A notable example is the radical C-3 nitration of 2H-indazoles. This transformation can be achieved using iron(III) nitrate (B79036) (Fe(NO₃)₃) as the nitro source in the presence of an oxidant like (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) and an oxygen atmosphere. researchgate.netrsc.org The reaction proceeds via a radical mechanism, which has been supported by control experiments and quantum chemical calculations. researchgate.netrsc.org This method offers a chelation-free approach to introduce a nitro group directly onto the C-3 position. researchgate.netrsc.org

The mechanism is believed to involve the generation of a nitrogen dioxide radical (•NO₂) from the decomposition of iron(III) nitrate. This radical then adds to the C-3 position of the 2H-indazole. The resulting radical intermediate is subsequently oxidized to form the 3-nitro-2H-indazole product. The use of TEMPO helps to facilitate the oxidation step and regenerate the active catalytic species.

Similarly, metal-free radical alkoxycarbonylation at the C-3 position of 2H-indazoles has been developed using alkyl carbazates and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org Mechanistic studies indicate that the reaction involves tert-butoxy (B1229062) and alkoxycarbonyl radicals, which are generated in situ and then attack the C-3 position of the indazole. organic-chemistry.org This process provides an efficient and environmentally friendly route to C-3 carboxylic ester derivatives of 2H-indazoles. organic-chemistry.org

These radical-mediated functionalizations highlight the utility of radical chemistry in achieving regioselective modifications of the indazole core that might be challenging via conventional ionic pathways.

Functionalization at Other Positions

Modification of the Nitro Group (e.g., Bioreduction)

The nitro group at the C-6 position of this compound is a versatile functional handle that can be readily transformed, most commonly into an amino group. This reduction is a critical step in the synthesis of many biologically active indazole derivatives.

The reduction of the nitro group can be accomplished through various chemical methods, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or by using metals such as iron, tin, or zinc in an acidic medium.

Beyond classical chemical reduction, bioreduction offers an alternative, often milder, and more sustainable approach. This process utilizes enzymes, collectively known as nitroreductases, which are found in various microorganisms and even mammalian cells. nih.gov These enzymes catalyze the six-electron reduction of a nitro group to an amino group. nih.gov The reaction typically proceeds through nitroso and N-hydroxylamino intermediates. nih.govnih.gov

Nitroreductases are often flavoenzymes that use cofactors like NADPH or NADH to transfer electrons to the nitroaromatic substrate. nih.gov The reduction can occur via a single-electron transfer pathway, forming a nitro anion radical, or through a two-electron transfer mechanism, equivalent to a hydride transfer. nih.gov

The enzymatic reduction process can be influenced by the electronic properties of the nitroaromatic compound. The transformation from a strongly electron-withdrawing nitro group to a strongly electron-donating amino group dramatically alters the chemical properties of the indazole ring system. nih.gov

Different strategies for the microbial degradation and transformation of nitroaromatic compounds have been identified:

Direct reduction: Anaerobic bacteria can reduce the nitro group to the corresponding amine. nih.gov

Oxidative removal: Monooxygenase and dioxygenase enzymes in aerobic bacteria can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov

Rearrangement: Some enzymatic pathways involve the reduction to a hydroxylamine (B1172632) intermediate, which then undergoes an enzyme-catalyzed rearrangement to form a hydroxylated product. nih.gov

While the direct bioreduction of this compound is not extensively detailed in the literature, the principles established for other nitroaromatic compounds are broadly applicable. Such enzymatic methods hold promise for developing greener synthetic routes to 6-aminoindazole derivatives. researchgate.netresearchgate.net

Substitution at N-1 and N-2 Positions

Functionalization of the nitrogen atoms of the pyrazole (B372694) ring in this compound is a common strategy for modulating the compound's physicochemical and biological properties. Alkylation, in particular, can lead to two possible regioisomers: the N-1 and N-2 substituted products. The ratio of these isomers is highly dependent on the reaction conditions, the nature of the substituents on the indazole ring, and the electrophile used. nih.govbeilstein-journals.org

The regioselectivity of N-alkylation is influenced by a combination of steric and electronic factors. nih.gov For instance, the presence of bulky substituents at the C-7 position can sterically hinder the N-1 position, favoring substitution at N-2. Conversely, electron-withdrawing groups at the C-7 position have been shown to promote N-2 selectivity. nih.govresearchgate.net In some cases, the choice of base and solvent can exert significant control over the product distribution. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been reported as a promising system for achieving high N-1 selectivity for certain substituted indazoles. nih.gov

Thermodynamic versus kinetic control can also play a crucial role. In some glycosylation reactions of 4-nitroindazole, the N-1 isomer is formed under thermodynamic control (longer reaction times), while the N-2 isomer is the major product under kinetic control (shorter reaction times). nih.gov

To achieve specific functionalization, protection of one nitrogen atom is often employed. For this compound, the N-1 position can be protected using reagents like 3,4-dihydro-2H-pyran to install a tetrahydropyranyl (THP) group. This directs subsequent reactions to other parts of the molecule before the protecting group is removed.

Recent studies have explored various conditions to achieve high regioselectivity:

N-1 Selectivity: Can be favored by creating a chelation effect between a cation (e.g., from a cesium-based reagent) and the N-2 nitrogen along with a C-3 substituent. nih.gov A recently developed method using aldehydes as alkylating partners under reductive amination conditions also shows high N-1 selectivity under thermodynamic control. nih.gov

N-2 Selectivity: Can be achieved with high selectivity using diazo compounds in the presence of triflic acid (TfOH) as a catalyst. rsc.org Quantum mechanical analyses suggest that while the 1H-tautomer of indazole is more stable, the transition state energy for N-2 alkylation can be lower, leading to the observed selectivity. wuxibiology.com

The ability to selectively functionalize either the N-1 or N-2 position is critical for synthesizing specific isomers required for pharmaceutical and materials science applications. researchgate.net

Sustainable and Efficient Synthetic Protocols

Microwave-Assisted Synthesis of Indazole Derivatives

Microwave-assisted organic synthesis has become a cornerstone of sustainable and efficient chemistry. abap.co.in This technique utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netias.ac.in The process relies on the ability of polar molecules or ions in the reaction mixture to absorb microwave energy and convert it into heat, resulting in rapid and uniform heating. abap.co.in

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including indazole derivatives. jchr.org For example, palladium-catalyzed annulation reactions to form substituted indoles have been significantly enhanced by microwave irradiation, allowing for rapid reaction optimization and high yields. researchgate.netmdpi.combohrium.com Similarly, the synthesis of indoles via Sonogashira coupling conditions has been effectively performed in a one-pot, microwave-assisted process. nih.gov

Specific applications relevant to indazole synthesis include:

Ring Formation: The fundamental synthesis of the indazole core from precursors like ortho-substituted anilines can be accelerated. Microwave irradiation can drive cyclization reactions that might otherwise require prolonged heating under harsh conditions. jchr.org

Functionalization: Post-synthetic modifications of the indazole scaffold, such as the C-3 formylation of 2H-indazoles using Selectfluor and DMSO, have been efficiently carried out under microwave-assisted conditions. thieme-connect.de This method proceeds rapidly and offers access to key synthetic intermediates. thieme-connect.de

The key advantages of using microwave irradiation in the synthesis of indazole derivatives are summarized below:

| Advantage | Description |

| Reduced Reaction Time | Reactions that take hours or days with conventional heating can often be completed in minutes. ias.ac.inasianpubs.org |

| Increased Yields | The rapid and uniform heating often minimizes the formation of side products, leading to higher isolated yields of the desired indazole derivative. abap.co.inias.ac.in |

| Improved Purity | Cleaner reaction profiles reduce the need for extensive purification. |

| Energy Efficiency | Direct heating of the reaction vessel is more energy-efficient than heating an entire oil bath. abap.co.in |

| Solvent Reduction | In some cases, reactions can be run under solvent-free conditions, further enhancing the green credentials of the protocol. ias.ac.in |

By enabling faster, cleaner, and more energy-efficient transformations, microwave-assisted synthesis represents a significant step towards more sustainable chemical manufacturing processes for valuable indazole-based compounds.

Catalyst-Free Methodologies for Indazole Synthesis

While catalytic methods offer efficiency and control, the development of catalyst-free synthetic routes is highly desirable for simplifying procedures, reducing costs, and eliminating metal contamination in the final products. Several catalyst-free methods for constructing the core indazole ring have been established.

A classic and robust catalyst-free approach is the intramolecular cyclization of diazotized ortho-alkylanilines. For example, the synthesis of 3-methyl-6-nitro-1H-indazole can be achieved from 2-ethyl-5-nitroaniline. chemicalbook.com The process involves the diazotization of the aniline (B41778) using a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) in acetic acid, followed by a spontaneous intramolecular cyclization to form the indazole ring. chemicalbook.com This reaction proceeds without the need for any metal catalyst and is driven by the formation of the stable aromatic indazole system.

More contemporary catalyst-free methods include [3+2] dipolar cycloadditions. The reaction of arynes and sydnones, for instance, provides a rapid and efficient synthesis of 2H-indazoles under mild conditions, often resulting in good to excellent yields. organic-chemistry.org This approach relies on the inherent reactivity of the chosen dipole and dipolarophile to construct the heterocyclic ring.

These catalyst-free strategies are fundamental to the synthesis of the indazole core, upon which further modifications, such as iodination and nitration, can be performed to yield this compound.

| Catalyst-Free Method | Precursors | Description |

| Diazotization/Cyclization | ortho-Alkylanilines | Involves diazotization of the amino group followed by spontaneous intramolecular ring closure to form the indazole. chemicalbook.com |

| [3+2] Dipolar Cycloaddition | Arynes and Sydnones | A cycloaddition reaction that forms the 2H-indazole ring system under mild, catalyst-free conditions. organic-chemistry.org |

Regioselectivity and Stereoselectivity in Indazole Synthesis

Controlling selectivity is a central challenge in the synthesis and functionalization of indazoles. Regioselectivity, in particular, is crucial as the indazole ring possesses two reactive nitrogen atoms (N-1 and N-2), and their substitution leads to different constitutional isomers with potentially distinct biological activities. nih.gov

The alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products. nih.gov The ratio of these regioisomers is highly dependent on the steric and electronic properties of substituents on the indazole ring, the nature of the electrophile, the base used, and the solvent. nih.gov

Factors Influencing Regioselectivity in N-Alkylation:

Electronic Effects: Electron-withdrawing groups on the indazole ring can significantly influence the N-1/N-2 ratio. For example, indazoles with a nitro group at the C-7 position have been shown to confer excellent N-2 regioselectivity (≥ 96%). nih.gov The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the adjacent N-1 atom, favoring substitution at the more distant N-2 position.

Steric Effects: Bulky substituents at positions flanking the nitrogen atoms can direct alkylation away from the more hindered site. For example, a large group at the C-7 position would sterically hinder attack at N-1, thus favoring N-2 substitution.

Reaction Conditions: The choice of base and solvent is critical. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N-1 selectivity for a range of substituted indazoles. nih.gov It is postulated that the sodium cation may coordinate between the N-2 atom and an electron-rich atom in a C-3 substituent, directing the incoming electrophile to the N-1 position. nih.gov In contrast, using bases like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can lead to mixtures of regioisomers. nih.gov

The synthesis of this compound itself involves regioselective steps. The formation of the indazole ring from a substituted aniline precursor establishes the initial structure. Subsequent iodination typically occurs selectively at the C-3 position, which is activated for electrophilic substitution. google.commdpi.com

Stereoselectivity is generally not a primary concern in the synthesis of this compound itself, as the molecule is achiral. However, it becomes a critical consideration when chiral centers are introduced into the molecule during subsequent functionalization reactions, for instance, by attaching a chiral side chain. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome.

| Reaction Condition | Effect on Regioselectivity | Example Substituent | Resulting Isomer |

| NaH in THF | Favors N-1 alkylation | C-3 carboxymethyl | > 99% N-1 nih.gov |

| Electron-withdrawing group at C-7 | Favors N-2 alkylation | C-7 NO₂ | ≥ 96% N-2 nih.gov |

| Cs₂CO₃ in DMF | Often gives mixtures | C-3 carboxylate | Partial preference for N-1 nih.gov |

Chemical Reactivity and Reaction Mechanisms of 3 Iodo 6 Nitro 1h Indazole and Its Derivatives

Reactivity of the Nitro Group: Bioreduction and Formation of Reactive Intermediates

The nitro group at the C-6 position of the indazole ring is a key functional group that significantly influences the molecule's reactivity. It is an electron-withdrawing group, which impacts the electronic properties of the entire ring system. A critical reaction involving this group is its reduction to an amino group, which opens up pathways for further derivatization.

Standard chemical reduction methods, such as the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, or through catalytic hydrogenation, can convert the 6-nitro group to a 6-amino group. google.com This transformation is fundamental in the synthesis of various indazole-based compounds. google.com The resulting 6-aminoindazole can undergo diazotization, allowing for the introduction of a wide range of substituents at this position. google.com

Beyond standard chemical reduction, the nitro group can undergo bioreduction to generate reactive intermediates. This process is significant in the context of its biological activity, where the formation of these intermediates can lead to interactions with cellular components. The reduction of the nitro group can proceed through nitroso and hydroxylamine (B1172632) intermediates to the corresponding amine. The Davis-Beirut reaction, for example, exploits the in-situ generation of a key nitroso intermediate from a nitro precursor to facilitate N-N bond-forming heterocyclization for the synthesis of 2H-indazoles and their derivatives. nih.gov

Reactivity of the Iodine Atom: Role in Transition Metal-Catalyzed Coupling

The iodine atom at the C-3 position is a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. google.com This position is primed for reactions that form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis. mdpi.com

Prominent among these transformations are the Suzuki-Miyaura and Heck reactions, which typically employ a palladium catalyst. google.commdpi.com For instance, the C-3 position of the indazole ring can be elaborated by reacting the 3-iodo derivative with various coupling partners. google.com A specific example is the Heck reaction between a protected form of 3-iodo-6-nitro-1H-indazole (3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole) and 2-vinyl pyridine (B92270). This reaction is carried out in the presence of a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a suitable base to yield the corresponding vinyl-substituted indazole. google.com

The Suzuki-Miyaura coupling, another powerful tool, involves the reaction of the 3-iodo-1H-indazole with an organoboronic acid. mdpi.com This reaction is also catalyzed by palladium complexes and is a widely accepted method for C-3 functionalization of the indazole core, leading to the synthesis of valuable pharmaceutical precursors. mdpi.com The versatility of these coupling reactions allows for the introduction of a diverse array of substituents, including alkyl, aryl, and heteroaryl groups, at the C-3 position.

| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type |

| Heck Reaction | Pd(OAc)₂, tri-o-tolylphosphine, base | 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | 3-vinyl-substituted indazole |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., PdCl₂(dppf)) | 3-iodo-1H-indazole | 3-aryl/alkyl-substituted indazole |

Mechanistic Investigations of Key Transformations (e.g., N-N bond formation)

The formation of the indazole ring itself is a key transformation, with the N-N bond being a defining feature. Mechanistic studies have provided significant insights into this process. A common strategy for constructing the indazole core involves an N-N bond-forming heterocyclization. nih.gov

One prominent mechanism, central to the Davis-Beirut reaction, involves the base-mediated in-situ conversion of an o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde. organic-chemistry.orgacs.org This highly reactive nitroso intermediate then undergoes condensation with a primary amine. acs.org The subsequent N-N bond-forming heterocyclization leads to the formation of the indazole ring system. nih.gov This redox-neutral process avoids the use of hazardous reagents like hydrazines, which are traditionally used for N-N bond construction. organic-chemistry.orgacs.org

The mechanism for transition metal-catalyzed couplings at the C-3 iodo position has also been extensively studied. For the Suzuki-Miyaura reaction, a widely accepted catalytic cycle involves Pd(0) and Pd(II) species. mdpi.com The key steps are:

Oxidative Addition: The 3-iodo-1H-indazole adds to a Pd(0) complex, forming a Pd(II) intermediate. mdpi.com

Transmetalation: The organic group from the organoboronic acid is transferred to the palladium center. mdpi.com

Reductive Elimination: The two organic fragments couple, forming the C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. mdpi.com

Theoretical calculations have shown that the energy barrier for the formation of intermediates in this cycle can be influenced by the specific ligands on the palladium catalyst. mdpi.com

Comparative Reactivity Studies with Related Indazole Derivatives

The reactivity of this compound can be better understood by comparing it with related derivatives. The nature of the substituents on the indazole ring significantly affects the molecule's chemical properties.

For example, replacing the iodine atom at C-3 with chlorine, as in 3-chloro-6-nitro-1H-indazole, alters the reactivity in coupling reactions. While still a viable substrate, the C-I bond is generally more reactive than the C-Cl bond in oxidative addition steps of palladium-catalyzed couplings, often allowing for milder reaction conditions. However, 3-chloro-6-nitro-1H-indazole derivatives have been shown to be effective in other transformations, such as 1,3-dipolar cycloaddition reactions. nih.gov

Similarly, altering the electron-withdrawing nitro group can have a profound effect. Comparing the 6-nitro derivative to a derivative with a different halogen, such as 5-bromo-3-iodo-6-methyl-1H-indazole, highlights the electronic influence of the nitro group. The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) portion of the indazole ring towards electrophilic substitution but activates it for nucleophilic substitution, a different reactivity pattern than would be expected from a less deactivating bromo substituent.

Furthermore, the position of the nitrogen atom in the pyrazole (B372694) ring leads to two main tautomeric forms: 1H-indazoles and 2H-indazoles. 1H-indazoles are generally more thermodynamically stable. nih.gov However, synthetic methods like the Davis-Beirut reaction have been specifically developed to provide access to the relatively underexploited 2H-indazoles, which can present regioselectivity challenges in their synthesis compared to their 1H counterparts. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of 3-Iodo-6-nitro-1H-indazole by providing detailed information about the chemical environment of each hydrogen and carbon atom.

The 1H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the indazole ring and the N-H proton. The electron-withdrawing nature of the nitro group at the C6 position and the iodo group at the C3 position significantly influences the chemical shifts of the aromatic protons.

The spectrum would feature signals for the H4, H5, and H7 protons of the benzene (B151609) portion of the indazole ring. The proton at the H7 position is anticipated to appear as a doublet, coupled to H5. The H5 proton would likely appear as a doublet of doublets due to coupling with both H4 and H7. The H4 proton is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitro group and the pyrazole (B372694) ring, appearing as a doublet. The N-H proton of the indazole ring typically appears as a broad singlet at a significantly downfield chemical shift.

Based on analysis of the parent compound, 6-nitro-1H-indazole, and considering the substituent effects, the following table outlines the predicted chemical shifts. acs.org

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| N1-H | > 13.0 | Broad Singlet | N/A |

| H4 | ~8.6 | d | ~9.0 Hz |

| H5 | ~8.0 | dd | ~9.0, 2.0 Hz |

| H7 | ~8.4 | d | ~2.0 Hz |

Note: Data is predicted based on related structures. The solvent used is DMSO-d6.

The 13C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbon atom bearing the iodine (C3) is expected to appear at a relatively upfield chemical shift, a characteristic effect of heavy atoms. Conversely, the carbon attached to the nitro group (C6) will be significantly deshielded and appear downfield.

The chemical shifts of the other carbons in the ring are influenced by the electronic effects of the substituents. The table below presents the predicted chemical shifts based on data from 6-nitro-1H-indazole and known substituent chemical shift increments for iodine. acs.orgresearchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | ~90-95 |

| C3a | ~140-142 |

| C4 | ~122-124 |

| C5 | ~115-117 |

| C6 | ~145-147 |

| C7 | ~110-112 |

| C7a | ~123-125 |

Note: Data is predicted based on related structures. The solvent used is DMSO-d6.

Two-dimensional (2D) NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to confirm spatial relationships between protons. In the case of this compound, a NOESY experiment could show cross-peaks between the N-H proton and nearby protons on the indazole ring, such as H7, helping to confirm assignments and provide insight into the molecule's conformation in solution.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of this compound and confirm its elemental composition. The technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound, the molecular formula is C7H4IN3O2, corresponding to a molecular weight of approximately 289.03 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision. The mass spectrum of the parent compound 6-nitro-1H-indazole shows a prominent molecular ion peak. nist.gov Similarly, the mass spectrum for the title compound is expected to show a strong molecular ion peak at m/z 289. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom.

| Parameter | Value |

| Molecular Formula | C7H4IN3O2 |

| Molecular Weight | 289.03 g/mol sigmaaldrich.com |

| Calculated Exact Mass | 288.9348 g/mol |

| Expected [M]+ Peak (m/z) | 289 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands. The most diagnostic peaks are the strong asymmetric and symmetric stretching vibrations of the nitro (NO2) group, which are expected in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. For the related compound 6-nitro-3-p-tolyl-1H-indazole, these bands appear at 1522 and 1347 cm⁻¹. rsc.org Additionally, the N-H stretching vibration of the indazole ring is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (indazole) | Stretching | 3100 - 3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO2 | Asymmetric Stretching | 1500 - 1550 |

| NO2 | Symmetric Stretching | 1330 - 1370 |

| C-N | Stretching | 1250 - 1350 |

| C-I | Stretching | 500 - 600 |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as (1H-indazol-1-yl)methanol derivatives of 6-nitro-1H-indazole and 3-chloro-1-ethyl-6-nitro-1H-indazole, allows for a detailed prediction of its solid-state characteristics. acs.orgresearchgate.net

The indazole ring system is expected to be essentially planar. researchgate.net The nitro group is likely to be nearly coplanar with the fused ring system, with a small dihedral angle. researchgate.netresearchgate.net In the crystal lattice, molecules are expected to be linked by intermolecular interactions. Hydrogen bonding between the N-H of one molecule and an oxygen atom of the nitro group of a neighboring molecule is a probable interaction, leading to the formation of chains or sheets. acs.org Additionally, weak π–π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal packing. researchgate.net

Raman Spectroscopy for Chemical Fingerprinting and Classification

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, offering a unique "chemical fingerprint" of a compound. For this compound, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrational modes of the indazole ring, the nitro group, and the carbon-iodine bond.

The indazole ring itself would produce a complex pattern of bands. Aromatic C-H stretching vibrations typically appear in the high-frequency region, around 3000-3100 cm⁻¹. The in-plane ring stretching vibrations, which are highly characteristic of the bicyclic aromatic system, would be expected in the 1300-1650 cm⁻¹ region. openstax.orglibretexts.org

The presence of the nitro group (-NO₂) would introduce strong and characteristic Raman signals. The symmetric stretching vibration of the N-O bonds is anticipated to produce a prominent band in the range of 1310-1370 cm⁻¹, while the asymmetric stretching vibration would appear at a higher frequency, typically between 1490 and 1560 cm⁻¹. scielo.org.za These bands are often intense due to the significant change in polarizability during the vibration.

The carbon-iodine (C-I) bond, being the heaviest single bond in the molecule, will have a stretching vibration at a much lower frequency. Generally, the C-I stretching mode for iodo-substituted aromatic compounds is found in the far-infrared and low-frequency Raman region, typically between 400 and 600 cm⁻¹. The precise position of this band can be influenced by coupling with other vibrational modes of the aromatic ring.

Expected Raman Spectral Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3000 - 3100 | Weak-Medium |

| Indazole Ring Stretching | 1300 - 1650 | Medium-Strong |

| Nitro Group (Asymmetric Stretch) | 1490 - 1560 | Strong |

| Nitro Group (Symmetric Stretch) | 1310 - 1370 | Strong |

| C-I Stretching | 400 - 600 | Medium |

This table is based on typical frequency ranges for the specified functional groups and does not represent experimentally measured data for this compound.

Ultraviolet (UV) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the conjugated π-electron system of the indazole ring, significantly influenced by the electron-withdrawing nitro group.

Aromatic compounds typically exhibit a strong absorption band near 205 nm and a less intense band in the 255 to 275 nm range. openstax.orglibretexts.org For this compound, the presence of the nitro group, a powerful chromophore, would likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. Aromatic nitro compounds are known to have extended conjugation and absorb at longer wavelengths, often around 330 nm, due to n→π* transitions. libretexts.org

Furthermore, indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. nih.gov These tautomers have distinct electronic environments and, consequently, different UV-Vis absorption spectra. UV-Vis spectroscopy can be a valuable tool to study this tautomeric equilibrium in solution. The position of the absorption maxima can be sensitive to solvent polarity, which can shift the equilibrium between the tautomers. For instance, the thermodynamically more stable 1H-indazole is the predominant form, but the less stable 2H-indazole can also be present. nih.gov The specific substitution pattern of this compound will influence the relative stability of its tautomers and thus its UV-Vis spectral profile.

Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| π→π* (Indazole Ring) | ~260 - 290 nm | High |

| n→π* (Nitro Group) | ~320 - 350 nm | Low-Medium |

This table provides an estimation of the expected absorption maxima based on the electronic properties of the constituent functional groups and is not based on experimental data for this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like 3-iodo-6-nitro-1H-indazole. arpgweb.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), allow for the determination of global and local reactivity parameters. arpgweb.comnih.gov These parameters help in understanding reaction mechanisms and predicting the most likely sites for electrophilic or nucleophilic attack. arpgweb.com

For substituted indazoles, DFT has been employed to elucidate the mechanisms of reactions such as N-alkylation. beilstein-journals.org By calculating N1- and N2-partial charges and Fukui indices through Natural Bond Orbital (NBO) analyses, researchers can predict the regioselectivity of these reactions. beilstein-journals.orgresearchgate.net For instance, the presence of the electron-withdrawing nitro group at the C6 position and the iodo group at the C3 position significantly influences the electron distribution across the indazole ring. arpgweb.com This, in turn, affects the nucleophilicity of the N1 and N2 atoms, guiding the outcome of substitution reactions. beilstein-journals.org DFT calculations can also model potential energy surfaces to map out reaction pathways and identify transition states, providing a detailed picture of the reaction mechanism. scispace.com

| Parameter | Methodology | Application/Insight | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | arpgweb.com |

| Fukui Functions & Dual Descriptor | DFT | Identify specific atoms susceptible to nucleophilic and electrophilic attack, explaining regioselectivity. | arpgweb.com |

| NBO Analysis (Partial Charges) | DFT | Calculates partial charges on N1 and N2 atoms to predict the site of alkylation. | beilstein-journals.orgresearchgate.net |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311++G(d,p) | Visualizes charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. | nih.govscispace.com |

Molecular Docking and Dynamics Simulations for Target Interactions

To explore the therapeutic potential of this compound derivatives, molecular docking and molecular dynamics (MD) simulations are employed. mdpi.comnih.gov These computational techniques predict how a molecule might bind to a biological target, such as an enzyme or receptor, and assess the stability of the resulting complex. nih.govworldscientific.com

For example, in a study on analogous 3-chloro-6-nitro-1H-indazole derivatives, molecular docking was used to investigate their binding to the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a key target for antileishmanial drugs. nih.gov Using software like Autodock, researchers can predict the binding mode and affinity of the indazole derivatives within the enzyme's active site. nih.gov The docking protocol is often validated by redocking a known co-crystallized ligand to ensure its accuracy. nih.gov

Following docking, MD simulations are performed to analyze the dynamic behavior and stability of the ligand-protein complex in a simulated biological environment over time (e.g., 100 ns). nih.govfrontiersin.org These simulations can confirm the stability of interactions, such as hydrogen bonds and hydrophobic contacts, observed in the docking poses. nih.govworldscientific.com The binding free energy of the complex is often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to further quantify the binding affinity. nih.gov Such studies have shown that derivatives of 6-nitroindazole (B21905) can form stable complexes with TryR, highlighting their potential as leads for drug development. nih.gov

| Step | Technique/Software | Purpose | Reference |

|---|---|---|---|

| Ligand & Receptor Preparation | Various (e.g., MMFF94 force field) | Energy minimization of the ligand and preparation of the protein structure (e.g., from PDB). | nih.gov |

| Molecular Docking | Autodock, Schrödinger | Predicts binding poses and scores the affinity of the ligand for the target's active site. | nih.gov |

| Molecular Dynamics (MD) Simulation | GROMACS, AMBER | Simulates the movement of atoms in the complex over time to assess stability and flexibility. | nih.govmdpi.com |

| Binding Free Energy Calculation | MM/GBSA | Estimates the binding free energy of the ligand-protein complex, indicating binding strength. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For indazole derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects, such as anticancer or antiparasitic activities. science.govresearchgate.netresearchgate.net

Both 2D and 3D-QSAR models have been developed for various indazole series. growingscience.comresearchgate.net A 2D-QSAR model might correlate activity with physicochemical descriptors like lipophilicity (logP) or electronic parameters derived from HOMO energies. researchgate.net For instance, studies on 5-nitroindazole (B105863) derivatives have indicated that lipophilic properties are important for their antichagasic activity. researchgate.net

3D-QSAR models, which consider the three-dimensional arrangement of the molecule, often provide more detailed insights. These models analyze steric and electrostatic fields around the molecules to determine how these fields correlate with biological activity. A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors successfully developed predictive 2D and 3D-QSAR models. researchgate.net The statistical validity of these models is crucial and is assessed using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). researchgate.net Well-validated models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov

| Parameter | Description | Good Model Indication | Reference |

|---|---|---|---|

| r² (Correlation Coefficient) | Measures the fit of the model to the training set data. | Value close to 1.0 (e.g., > 0.9) | researchgate.net |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | Value > 0.5 | researchgate.net |

| pred_r² (External r²) | Measures the model's ability to predict the activity of an external test set. | Value > 0.6 | researchgate.net |

Conformational Analysis and Tautomerism Studies of Indazoles (1H- and 2H-Forms)

Indazole and its derivatives can exist in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole. scispace.comnih.gov The position of the proton on the pyrazole (B372694) ring has significant implications for the molecule's properties and biological interactions. nih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.govnih.gov However, the relative stability of the two tautomers is influenced by factors such as the nature and position of substituents, solvent effects, and intermolecular interactions like hydrogen bonding. researchgate.net

Computational methods, particularly DFT, are essential for studying this tautomerism. nih.govresearchgate.net Calculations can accurately predict the geometries and relative energies of the 1H and 2H tautomers. For the parent indazole, the 1H form is calculated to be more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.gov Electron-withdrawing substituents, such as the nitro group in this compound, can influence this energy difference. nih.gov While in most cases the 1H-tautomer remains dominant, theoretical calculations have shown that certain substitution patterns can lead to the 2H-tautomer being more stable. researchgate.net Furthermore, computational studies reveal that the formation of stable centrosymmetric dimers through hydrogen bonding can significantly stabilize the 2H form, particularly in solution. researchgate.net These theoretical findings are often corroborated by experimental techniques like NMR spectroscopy and X-ray crystallography to provide a complete picture of the tautomeric equilibrium. scispace.comnih.gov

| Compound | Method | Energy Difference (1H vs 2H) | More Stable Tautomer | Reference |

|---|---|---|---|---|

| Indazole (unsubstituted) | MP2/6-31G** | 15 kJ·mol⁻¹ | 1H | nih.gov |

| Indazole (unsubstituted) | B3LYP/6-31G | 21.4 kJ·mol⁻¹ | 1H | researchgate.net |

| Various Substituted Indazoles | AM1, B3LYP/6-31G | Variable; in some cases, 2H is more stable | Generally 1H, but substituent-dependent | researchgate.net |

Medicinal Chemistry and Biological Activity of 3 Iodo 6 Nitro 1h Indazole and Its Derivatives

Pharmacological Profile and Therapeutic Potential

Anticancer Activity and Kinase Inhibition

The indazole nucleus is a well-established scaffold for the development of protein kinase inhibitors, a critical class of anticancer therapeutics. nih.gov Kinases are pivotal enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers. Derivatives of 6-nitroindazole (B21905) have been investigated as antiproliferative agents.

Research into 1H-indazol-3-amine derivatives has identified potent inhibitors of fibroblast growth factor receptors (FGFR1 and FGFR2), which are implicated in various cancers. Structure-activity relationship (SAR) studies of these derivatives revealed that specific substitutions significantly impact inhibitory activity. For instance, increasing the size of an ether group at the 3-position of a phenyl ring attached to the indazole core led to enhanced activity. The introduction of a fluorine atom also markedly improved potency, as demonstrated by a derivative with an IC₅₀ value of 5.5 nM against FGFR1. nih.gov

Another study focused on 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, which are structurally related fused tricyclic pyrazole (B372694) systems. Several 6-nitro derivatives demonstrated notable antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the low micromolar range.

| Compound Class | Target/Cell Line | Activity (IC₅₀) |

|---|---|---|

| 1H-Indazol-3-amine derivative (14c) | FGFR1 | 9.8 nM |

| 1H-Indazol-3-amine derivative (14d) | FGFR1 | 5.5 nM |

| 6-Nitro-benzo[g]indazole derivative (11a) | NCI-H460 (Lung Carcinoma) | 5-15 µM |

| 6-Nitro-benzo[g]indazole derivative (11b) | NCI-H460 (Lung Carcinoma) | 5-15 µM |

| 6-Nitro-benzo[g]indazole derivative (12a) | NCI-H460 (Lung Carcinoma) | 5-15 µM |

| 6-Nitro-benzo[g]indazole derivative (12b) | NCI-H460 (Lung Carcinoma) | 5-15 µM |

Antimicrobial and Anti-inflammatory Properties

Derivatives of 6-nitroindazole have demonstrated significant potential as both antimicrobial and anti-inflammatory agents. The indazole scaffold itself is present in various compounds known for these properties. researchgate.net

The anti-inflammatory activity of 6-nitroindazole was evaluated in a carrageenan-induced hind paw oedema model in rats, a standard assay for acute inflammation. nih.gov The compound exhibited significant, dose-dependent, and time-dependent inhibition of inflammation. At a dose of 100 mg/kg, 6-nitroindazole produced a maximum inhibition of 71.36% at the fifth hour of observation. nih.gov In vitro studies further elucidated its mechanism, showing that 6-nitroindazole can inhibit lipid peroxidation, a process associated with oxidative stress and inflammation, by up to 78.75% at a concentration of 200µg/ml. nih.gov

| Compound | Dose (mg/kg) | Max. Inhibition of Oedema (%) (at 5 hours) |

|---|---|---|

| 6-nitroindazole | 25 | 37.55 |

| 6-nitroindazole | 50 | 52.58 |

| 6-nitroindazole | 100 | 71.36 |

In terms of antimicrobial activity, various derivatives containing the 6-nitroindazole core have been synthesized and screened. One study reported the synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole which showed promising in vitro antibacterial and antifungal activities against selected microorganisms.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The development of new, effective, and less toxic treatments is a global health priority. Research has identified 3-chloro-6-nitro-1H-indazole as a key starting material for novel antileishmanial candidates. nih.gov A series of derivatives, including triazole, isoxazoline, and isoxazole (B147169) analogues, were synthesized and tested for their in vitro activity against promastigotes of three Leishmania species: L. major, L. tropica, and L. infantum. nih.gov

The inhibitory potency of these compounds was found to be species-dependent. Several derivatives exhibited strong to moderate activity against L. infantum, with IC₅₀ values as low as 4 µM. nih.gov Molecular docking studies suggest that these compounds exert their effect by binding to and inhibiting trypanothione (B104310) reductase (TryR), an essential enzyme in the parasite's antioxidant defense system, making it a promising drug target. nih.govnih.gov

| Compound | L. major IC₅₀ (µM) | L. tropica IC₅₀ (µM) | L. infantum IC₅₀ (µM) |

|---|---|---|---|

| 4 | >200 | >200 | 5.53 |

| 5 | >200 | >200 | 4.00 |

| 11 | >200 | 76.00 | 6.00 |

| 12 | >200 | >200 | 36.33 |

| 13 | 38.00 | 186.00 | 110.00 |

DNA Gyrase Inhibition and Antibacterial Activity

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls DNA topology and is a validated target for antibiotics. nih.govnih.gov The indazole scaffold has been successfully utilized in the design of novel DNA gyrase B (GyrB) inhibitors. Through structure-based drug design, indazole derivatives have been discovered that show excellent enzymatic inhibitory activity and potent antibacterial effects, particularly against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

While specific DNA gyrase inhibition data for derivatives of 3-iodo-6-nitro-1H-indazole are not extensively detailed, the broader class of indazoles shows clear promise. For example, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which share structural similarities with indazoles, were found to be potent inhibitors of S. aureus DNA gyrase with IC₅₀ values as low as 0.15 µg/mL. nih.gov This activity correlated well with their antibacterial efficacy, demonstrating minimum inhibitory concentrations (MIC) that were superior to penicillin against Bacillus subtilis. nih.gov

| Compound | Target Organism | Activity (MIC, µg/mL) | Target Enzyme | Activity (IC₅₀, µg/mL) |

|---|---|---|---|---|

| Pyrazole-Carbohydrazide (3k) | B. subtilis | 0.78 | S. aureus DNA Gyrase | 0.15 |

| Pyrazole-Carbohydrazide (3k) | S. aureus | 6.25 | B. subtilis DNA Gyrase | 0.25 |

| Pyrazole-Carbohydrazide (3j) | B. subtilis | 1.12 | - | - |

Modulation of Calcium-Release Activated Calcium (CRAC) Channels

Calcium Release-Activated Calcium (CRAC) channels are a key component of cellular calcium signaling, playing a vital role in the function of various cell types, particularly T lymphocytes of the immune system. medchemexpress.comwikipedia.org These channels, composed of Orai pore subunits and STIM sensors, are considered important therapeutic targets for autoimmune and inflammatory diseases. medchemexpress.com

Recent drug discovery efforts have identified the indazole scaffold as a promising foundation for developing selective CRAC channel blockers. nih.govresearchgate.net Structure-activity relationship studies have led to the characterization of indazole-3-carboxamide derivatives as potent inhibitors. One such compound, 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide, was shown to be a fast-acting, reversible, and selective CRAC channel blocker with an IC₅₀ of 4.9 μM. nih.gov This finding highlights the potential of the indazole core to modulate this specific ion channel. However, research specifically detailing the activity of 6-nitro-substituted indazole derivatives against CRAC channels is limited.

Other Reported Biological Activities (e.g., Antihyperlipidemic, Antiviral, Anti-HIV, Antiobese, Antitubercular, Antiparasitic, Anti-aggregatory, Vasorelaxant)

The versatility of the 6-nitro-1H-indazole scaffold extends to a variety of other potential therapeutic applications, reflecting the broad biological significance of this chemical motif. researchgate.net

Antitubercular Activity: The indazole nucleus is recognized as a pharmacophore with potential against Mycobacterium tuberculosis. nih.gov Various indazole-containing heterocyclic systems have been synthesized and evaluated for their antitubercular properties. researchgate.net For example, a series of 2-azetidinone derivatives of 6-nitro-1H-indazole were screened for their in vitro antitubercular activity with acceptable results.

Antiviral Activity: Nitro-indazole derivatives have been noted for their potential as antiviral agents. researchgate.net While specific examples are often part of broader screening programs, the indazole core is a component of molecules investigated for activity against various viruses, including HIV. researchgate.net

Antiparasitic and Other Activities: Beyond leishmaniasis, the indazole core has been explored for activity against other protozoan parasites. Broad reviews of indazole chemistry frequently cite a wide range of pharmacological activities, including anti-HIV, anti-platelet, and anti-spermatogenic effects, underscoring the privileged nature of this scaffold in drug discovery. researchgate.net

Mechanisms of Biological Action

The biological activities of this compound and its derivatives are underpinned by intricate molecular interactions with biological targets. The specific functionalities of the indazole core, along with the influential nitro and iodo substituents, dictate the compound's mechanism of action, binding affinity, and cellular effects.

Interaction with Biological Targets (Enzymes, Receptors, DNA)

While this compound primarily serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, its structural motifs are integral to the biological activity of the resulting molecules, which are often designed to interact with specific enzymes. chemimpex.com Derivatives of this compound have been investigated for their potential as kinase inhibitors, a class of drugs that target protein kinases, which are pivotal in cellular signaling pathways that can become dysregulated in diseases like cancer. The indazole scaffold itself is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine (B94841) base of ATP and thereby compete for the ATP-binding site on kinases.

For instance, this compound is a key building block in the synthesis of Axitinib, a potent tyrosine kinase inhibitor. innospk.com Similarly, the closely related compound, 3-methyl-6-nitro-1H-indazole, is a precursor to Pazopanib, another multi-targeted tyrosine kinase inhibitor used in cancer therapy. rroij.comnbinno.com The indazole core of these drugs forms critical hydrogen bonds within the hinge region of the kinase active site.

Beyond kinases, derivatives of 6-nitroindazole have been explored for other therapeutic applications. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated as antileishmanial agents. Molecular docking studies of these compounds have suggested that they may target Leishmania infantum trypanothione reductase (TryR), an enzyme essential for the parasite's survival. nih.gov

While direct interaction with DNA by this compound has not been extensively documented, the bioreduction of the nitro group can lead to reactive intermediates that have the potential to interact with cellular macromolecules, including DNA.

Influence of Nitro and Iodine Groups on Binding Affinity and Specificity

The nitro and iodo groups at the 6- and 3-positions of the indazole ring, respectively, play a significant role in modulating the binding affinity and specificity of its derivatives. chemimpex.com

The iodine atom at the 3-position is a versatile functional group. Its primary role in a synthetic context is to facilitate the introduction of various substituents through cross-coupling reactions, allowing for the exploration of a wide range of chemical space and the optimization of biological activity. nih.gov From a biological interaction standpoint, the large and polarizable nature of the iodine atom can lead to favorable halogen bonding interactions with electron-rich pockets in a biological target. Halogen bonding is a non-covalent interaction that can significantly contribute to the binding affinity and selectivity of a ligand. beilstein-journals.orgnih.gov

The nitro group at the 6-position is a strong electron-withdrawing group, which can influence the electronic properties of the entire indazole ring system. This can affect the pKa of the indazole nitrogen atoms and their ability to participate in hydrogen bonding with the target protein. Studies on 6-nitroindazole have shown its involvement in inhibiting enzymes like cyclooxygenase-2 and its activity in reducing lipid peroxidation, suggesting the nitro group is critical for these biological effects. nih.gov The presence of the nitro group is also a prerequisite for the bioreductive activation that is central to the mechanism of action of many nitroaromatic compounds. asm.org

Role of Bioreduction of the Nitro Group in Cellular Interactions

The bioreduction of the nitro group is a critical metabolic activation step for many nitroaromatic compounds to exert their biological effects. This process is particularly relevant in hypoxic environments, such as those found in solid tumors. The reduction of a nitro group to a nitro radical anion, and subsequently to nitroso, hydroxylamino, and amino derivatives, is often catalyzed by nitroreductase enzymes. umw.edu

In the context of this compound derivatives, the reduction of the 6-nitro group to a 6-amino group is a key transformation in the synthesis of many kinase inhibitors, including Pazopanib. newdrugapprovals.orgmdpi.com This suggests that the 6-aminoindazole moiety is a crucial component of the final pharmacophore that interacts with the target kinase. The amino group can act as a hydrogen bond donor or acceptor, forming key interactions that anchor the inhibitor in the active site of the enzyme.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies focus on how modifications to the indazole core and its substituents affect their therapeutic potential.

Impact of Substituent Type and Position on Biological Activity

While specific SAR studies on this compound are not extensively published, the broader class of indazole derivatives has been the subject of numerous investigations, providing valuable insights. The type and position of substituents on the indazole ring are critical for determining the biological activity and selectivity of these compounds. nih.gov

For instance, in a series of 6-substituted aminoindazole derivatives designed as potential anticancer agents, the nature of the substituent on the 6-amino group was found to dramatically influence cytotoxicity. rsc.org An N-aromatic substitution on the 6-aminoindazole core led to considerable cytotoxicity against various cancer cell lines. rsc.org

In the development of antileishmanial 3-chloro-6-nitro-1H-indazole derivatives, the introduction of different moieties at the N1 position of the indazole ring resulted in varying potencies against Leishmania species. nih.gov This highlights the importance of the substituent at this position for interacting with the biological target.

The table below summarizes the impact of different substituents on the biological activity of various indazole derivatives, providing a basis for understanding the potential SAR of this compound derivatives.

| Indazole Core | Substituent at Position 3 | Substituent at Position 6 | Other Substituents | Observed Biological Activity |

| 1H-Indazole | Varied | Amino with N-aromatic substitution | - | Anticancer |

| 1H-Indazole | Chloro | Nitro | Varied at N1 position | Antileishmanial |

| 1H-Indazole | Varied | Varied | - | Hepcidin (B1576463) Production Inhibition |

| 1H-Indazole | Carboxamide | - | Varied on the amide nitrogen | General Biological Activity |

This table is illustrative and based on findings from various studies on indazole derivatives.

Regiochemistry and Potency Relationships